Hdac8-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hdac8-IN-1 is an inhibitor of histone deacetylase 8 (HDAC8), with an IC50 value of 27.2 nM . It is selective for HDAC8 over other HDACs such as HDAC1-3, -4, -6, -10, and -11 . It has been found to be cytotoxic to certain lung cancer cells .

Molecular Structure Analysis

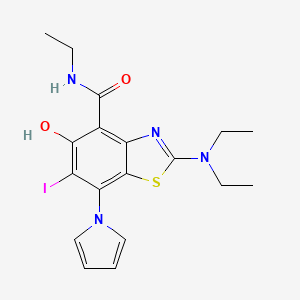

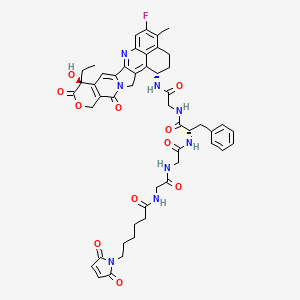

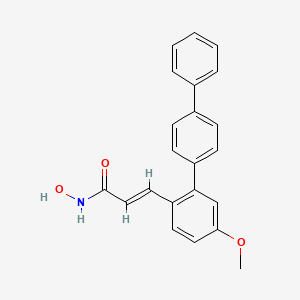

The molecular structure of Hdac8-IN-1 is C22H19NO3 . The crystal structure of HDAC8 complexed with trichostatin A and 3-(1-methyl-4-phenylacetyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamide (APHA) has been reported . The structure of the APHA complex reveals that the hydroxamate CO group accepts a hydrogen bond from Y306 but does not coordinate to Zn(2+) with favorable geometry .

Physical And Chemical Properties Analysis

Hdac8-IN-1 has a molecular weight of 345.39 . It appears as a solid, white to off-white in color . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Inhibition of Adult Neural Stem Cell Proliferation

HDAC8 plays a significant role in the regulation of the proliferation and differentiation of neural stem cells (NSCs) and neural progenitor cells (NPCs) in the adult mouse subventricular zone . The inhibition of HDAC8 using the selective inhibitor PCI-34051 resulted in reduced neurosphere size in cultures from the adult mouse subventricular zone .

Impact on Early Embryo Transcriptome

Selective HDAC inhibitors, including Hdac8-IN-1, have shown significant effects on the transcriptome of early mouse embryos . The treatment of early embryos with these inhibitors led to a delay in embryonic development . The inhibitors predominantly affected four aspects of zygotic gene activation: RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation .

Antibody Detection

Antibodies that detect HDAC8 can be used in several scientific applications, including Western Blot, Immunohistochemistry, Immunocytochemistry, ELISA, and Immunoprecipitation . These antibodies target HDAC8 in human, mouse, and rat samples .

Cancer Treatment

The knockdown of the HDAC8 isozyme is associated with the inhibition of cell proliferation and enhancement of apoptosis in several cancer cell lines . HDAC8 can be considered a potential target in the treatment of cancer forms such as childhood neuroblastoma .

Development of Specific Inhibitors

HDAC8 plays crucial roles in biological processes and is a highly desirable target for therapeutic interventions . However, due to the conserved catalytic domain among HDACs, developing specific inhibitors for these isozymes has proven challenging .

Deacetylase-Independent Activity

HDAC8 also has deacetylase-independent activity which cannot be blocked by an inhibitor . This suggests that HDAC8 may have additional roles in cellular processes beyond its known deacetylase activity .

Wirkmechanismus

Mode of Action

Hdac8-IN-1 interacts with HDAC8 by inhibiting its enzymatic activity. HDAC8 is a zinc-dependent enzyme that removes acetyl groups from the N-terminal terminal histone end, thus deacetylating, and condensing chromatin to promote gene activation . By inhibiting HDAC8, Hdac8-IN-1 prevents this deacetylation process, leading to changes in gene expression.

Biochemical Pathways

HDAC8 plays a pivotal role in various biochemical pathways. It preferentially deacetylates histones at histone H3 lysine 9 (H3K9) and H3 lysine 27 (H3K27), regulating the transcription of its target genes . HDAC8 also catalyzes in vitro deacetylation of the K(ac)20 site on the H4 histone tail . The deacetylation of these histones by HDAC8 leads to chromatin condensation and transcription repression . Therefore, inhibition of HDAC8 by Hdac8-IN-1 can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the efficacy of hdac inhibitors can be influenced by their pharmacokinetic properties

Result of Action

The inhibition of HDAC8 by Hdac8-IN-1 results in various molecular and cellular effects. HDAC8 is involved in various aspects of cancer progression, such as cancer cell proliferation, metastasis, immune evasion, and drug resistance . Therefore, the inhibition of HDAC8 can potentially affect these processes. For example, knocking down or inhibiting HDAC8 impaired murine Treg suppressive function in vitro and in vivo .

Action Environment

The action, efficacy, and stability of Hdac8-IN-1 can be influenced by various environmental factors. For instance, the phosphorylated form of HDAC8 is located in both the cytoplasm and nucleus of cancerous cells such as HeLa, whereas in normal cells (HEK293) it is primarily found in the cytoplasm . This suggests that the cellular environment can influence the action of Hdac8-IN-1. Additionally, factors such as tumor heterogeneity and unexpected off-target effects can also influence the efficacy of Hdac8-IN-1 .

Eigenschaften

IUPAC Name |

(E)-N-hydroxy-3-[4-methoxy-2-(4-phenylphenyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-26-20-13-11-19(12-14-22(24)23-25)21(15-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,25H,1H3,(H,23,24)/b14-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHPRZYGCOMVHO-WYMLVPIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hdac8-IN-1 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)